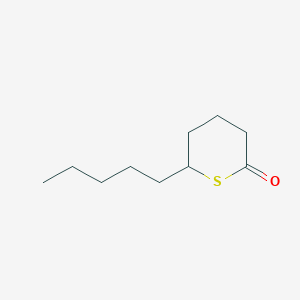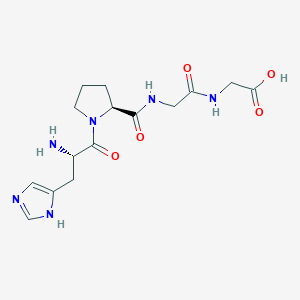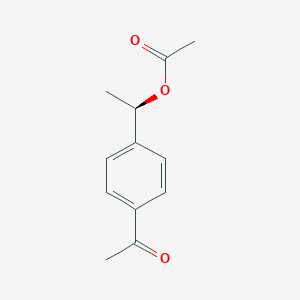
2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- is a heterocyclic compound that belongs to the class of pyrimidinethiones. This compound is characterized by the presence of a pyrimidine ring with a thione group at the 2-position, a nitrophenyl group at the 4-position, and a phenyl group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with urea derivatives in the presence of a catalyst. For instance, the Biginelli reaction, a three-component reaction involving β-ketoesters, aldehydes, and urea, can be employed to synthesize this compound . The reaction conditions typically include the use of microwave-assisted heating to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a precursor for the synthesis of biologically active molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in drug discovery and development.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- involves its interaction with various molecular targets. The compound can bind to multiple receptors with high affinity, influencing various biological pathways. For instance, its potential anti-HIV activity may involve inhibition of viral enzymes, while its antitumor activity could be related to the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- can be compared with other similar compounds such as:
3,4-Dihydro-2(1H)-pyridones: These compounds also contain a dihydropyridine ring and have shown similar biological activities, including anti-HIV and antitumor properties.
3,4-Dihydropyrimidin-2(1H)-one-phosphonates: These compounds are synthesized through similar multicomponent reactions and have applications in medicinal chemistry and material science. The uniqueness of 2(1H)-Pyrimidinethione, 3,4-dihydro-4-(4-nitrophenyl)-6-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
295361-40-9 |
|---|---|
Fórmula molecular |
C16H13N3O2S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C16H13N3O2S/c20-19(21)13-8-6-12(7-9-13)15-10-14(17-16(22)18-15)11-4-2-1-3-5-11/h1-10,15H,(H2,17,18,22) |
Clave InChI |
UZJJBUBSMPBHPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)



![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)

![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)

![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
